Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide
Brand Name:
Vulcanchem
CAS No.:
19293-86-8
VCID:
VC21049927
InChI:
InChI=1S/C17H20N4O2.2BrH/c18-16(22)14-6-4-10-20(12-14)8-2-1-3-9-21-11-5-7-15(13-21)17(19)23;;/h4-7,10-13H,1-3,8-9H2,(H2-2,18,19,22,23);2*1H
SMILES:
C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]
Molecular Formula:
C17H22Br2N4O2
Molecular Weight:
474.2 g/mol
Pyridinium, 1,1'-pentamethylenebis(3-carbamoyl-, dibromide
CAS No.: 19293-86-8
Cat. No.: VC21049927
Molecular Formula: C17H22Br2N4O2
Molecular Weight: 474.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19293-86-8 |
|---|---|
| Molecular Formula | C17H22Br2N4O2 |
| Molecular Weight | 474.2 g/mol |
| IUPAC Name | 1-[5-(3-carbamoylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium-3-carboxamide;dibromide |
| Standard InChI | InChI=1S/C17H20N4O2.2BrH/c18-16(22)14-6-4-10-20(12-14)8-2-1-3-9-21-11-5-7-15(13-21)17(19)23;;/h4-7,10-13H,1-3,8-9H2,(H2-2,18,19,22,23);2*1H |
| Standard InChI Key | OGAOBQVCZLHZLR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
| Canonical SMILES | C1=CC(=C[N+](=C1)CCCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator